2,4,5-Trifluoroaniline 2,4,5-Trifluoroaniline
Brand Name: Vulcanchem
CAS No.: 367-34-0
VCID: VC2122829
InChI: InChI=1S/C6H4F3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
SMILES: C1=C(C(=CC(=C1F)F)F)N
Molecular Formula: C6H4F3N
Molecular Weight: 147.1 g/mol

2,4,5-Trifluoroaniline

CAS No.: 367-34-0

Cat. No.: VC2122829

Molecular Formula: C6H4F3N

Molecular Weight: 147.1 g/mol

* For research use only. Not for human or veterinary use.

2,4,5-Trifluoroaniline - 367-34-0

Specification

CAS No. 367-34-0
Molecular Formula C6H4F3N
Molecular Weight 147.1 g/mol
IUPAC Name 2,4,5-trifluoroaniline
Standard InChI InChI=1S/C6H4F3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Standard InChI Key QMYVWJVVVMIBMM-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1F)F)F)N
Canonical SMILES C1=C(C(=CC(=C1F)F)F)N

Introduction

Chemical Identity and Properties

Chemical Identifiers

The unambiguous identification of 2,4,5-Trifluoroaniline is facilitated through various chemical identifiers used in scientific, regulatory, and commercial contexts. Table 1 presents the key identifiers associated with this compound.

Table 1: Chemical Identifiers of 2,4,5-Trifluoroaniline

Identifier TypeValue
Chemical Name2,4,5-Trifluoroaniline
Common SynonymsBenzenamine, 2,4,5-trifluoro-
CAS Registry Number367-34-0
Molecular FormulaC6H4F3N
Molecular Weight147.10 g/mol
IUPAC Standard InChIKeyQMYVWJVVVMIBMM-UHFFFAOYSA-N
European Community (EC) Number206-692-2
MDL NumberMFCD00007649
UN Number2811
Beilstein Reference2085734
PropertyValue
Physical State at Room TemperatureSolid (inferred from melting point)
Melting Point59-63°C
Boiling Point170°C (at 1013 hPa)
Molecular Weight147.0979 g/mol
Recommended Storage TemperatureAmbient
ADR Classification6.1, III (toxic substances)

The physical state is inferred from the melting point range, suggesting that 2,4,5-Trifluoroaniline exists as a solid at standard room temperature and pressure conditions .

Structural Characteristics

2,4,5-Trifluoroaniline features a specific substitution pattern of fluorine atoms on the benzene ring of the aniline structure. The molecular structure consists of:

  • A benzene ring as the core structure

  • An amino group (-NH2) attached at position 1

  • Fluorine atoms at positions 2, 4, and 5

  • Hydrogen atoms at positions 3 and 6

The presence of three electronegative fluorine atoms significantly affects the electronic distribution within the molecule, influencing its chemical reactivity, acid-base properties, and intermolecular interactions. The specific arrangement of these fluorine atoms creates a unique electronic environment that distinguishes 2,4,5-Trifluoroaniline from other fluorinated aniline derivatives and contributes to its characteristic chemical behavior .

Applications and Uses

Synthetic Intermediate

As a fluorinated aromatic amine, 2,4,5-Trifluoroaniline can function as a valuable building block in organic synthesis for the preparation of:

  • Pharmaceutical compounds, where fluorine incorporation can enhance metabolic stability, bioavailability, and receptor binding

  • Agrochemical products, including herbicides, fungicides, and insecticides

  • Specialty dyes and pigments that require specific electronic properties

  • Advanced materials with tailored properties for electronic or optical applications

The amino group provides a versatile synthetic handle for further functionalization through various reactions including:

  • Diazotization and subsequent transformations

  • Acylation and alkylation

  • Reductive amination

  • Coupling reactions for the formation of complex structures

Research Applications

In addition to its role as a synthetic intermediate, 2,4,5-Trifluoroaniline may serve as:

  • A research chemical for studying structure-activity relationships

  • An analytical reference standard for quality control and identification purposes

  • A model compound for investigating the effects of fluorine substitution on aromatic systems

The specific positioning of the fluorine atoms (2,4,5-pattern) creates a unique electronic environment that may be advantageous for certain applications requiring specific reactivity patterns or molecular properties.

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